

# Application Notes & Protocol: A3-Coupling with Chiral Ni(II)-Propargylglycine Complexes

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## Compound Focus: Ni-(S)-BPB-GLy

CAS No.: 96293-19-5

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This protocol describes a hybrid methodology for synthesizing enantiomerically enriched unnatural  $\alpha$ -amino acids by performing an A3-Mannich coupling reaction on a chiral Ni(II) propargylglycine Schiff base complex. The key advantage is the preservation of stereochemical integrity at the C $\alpha$ -position of the amino acid with  $\geq 99\%$  enantiomeric excess (ee) while introducing structural diversity via a three-component coupling [1].

## Reagents and Equipment

- **Chiral Template:** Ni(II) complex of the Schiff base derived from (S)-2-[N-(N'-benzylpropyl)amino]benzophenone (BPB) and propargylglycine, **Complex 2** [1].
- **A3-Coupling Components:** Paraformaldehyde, and a cyclic secondary amine (e.g., morpholine, piperidine). The reaction shows a strong dependence on the amine component, with cyclic secondary amines yielding superior results compared to linear or primary analogs [1].
- **Catalyst System:** Copper(I) iodide (CuI) and Iron(III) chloride (FeCl<sub>3</sub>) as a co-catalyst.
- **Solvent:** Anhydrous Toluene.
- **Reaction Atmosphere:** Inert atmosphere (Argon) is crucial to suppress the formation of a dimeric by-product.
- **Equipment:** Standard Schlenk line or glove box for inert atmosphere manipulations, magnetic stirrer, and TLC equipment (SiO<sub>2</sub> plates).

## Experimental Procedure

- **Setup:** In an argon-filled glove box or under an argon atmosphere using standard Schlenk techniques, charge an oven-dried reaction vessel with the chiral Ni(II) propargylglycine complex **2** (1.0 equiv), CuI (0.2 equiv), and FeCl<sub>3</sub> (0.1 equiv).
- **Addition of Reagents:** Add anhydrous toluene to the mixture. Subsequently, add the cyclic secondary amine (1.5 equiv) and paraformaldehyde (1.5 equiv).
- **Reaction:** Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (SiO<sub>2</sub>, eluent: CHCl<sub>3</sub>/acetone 3:1) until the starting complex **2** is consumed.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the desired A3-coupled Ni(II) complex.
- **Decomplexation:** To liberate the free enantiomerically pure unnatural α-amino acid, the purified Ni(II) complex must be decomposed. A common method involves treatment with a warm mixture of 2-4 M HCl, followed by extraction and purification [2].

## Optimization Data and Conditions

The table below summarizes key findings from the reaction optimization study [1].

| Variable    | Sub-Optimal Condition        | Observation                                     | Optimized Condition     |
|-------------|------------------------------|---|-------------------------|
| Solvent     | DMSO, CH <sub>3</sub> CN     | Low yield of <b>3a</b> ; increased dimer        | Toluene                 |
| Catalyst    | CuI only (in toluene)        | 40% yield of target product                     | CuI / FeCl <sub>3</sub> |
| Co-catalyst | CuOAc (in 1,4-dioxane)       | Equal formation of product and dimer (50% each) | FeCl <sub>3</sub>       |
| Atmosphere  | Air (O <sub>2</sub> present) | Promotes dimeric by-product <b>3'</b>           | Argon                   |
| Amine       | Primary or linear amines     | Inferior yields                                 | Cyclic secondary amines |

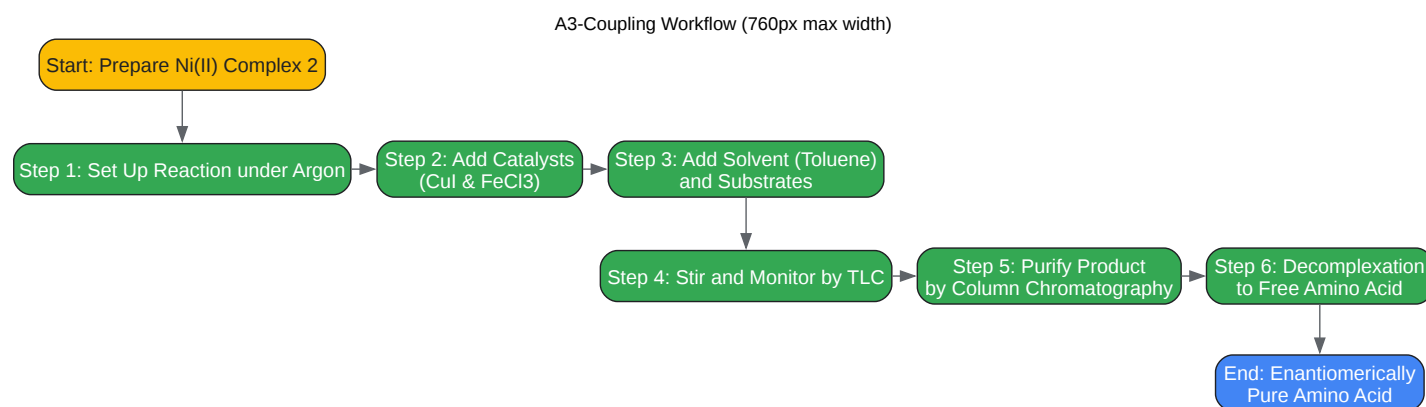
## Analysis and Characterization

- **Enantiomeric Purity:** Determine the enantiomeric excess (ee) of the final free amino acid by HPLC using a chiral stationary phase. The methodology consistently provides ≥99% ee [1].

- **Structural Confirmation:** The stereochemistry and structure of the products can be confirmed by X-ray crystallography of the Ni(II) complexes [1].
- **Chemical Yield:** The optimized conditions provide the A3-coupled product in high chemical yield (e.g., 89% for one optimized run) [1].

## Experimental Workflow for A3-Coupling

The following diagram outlines the logical sequence and critical steps for the successful execution of the A3-coupling reaction.



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## Key Parameters for Success

- **Atmosphere is Critical:** Performing the reaction under an argon atmosphere is non-negotiable, as oxygen promotes an oxidative dimerization side reaction [1].
- **Amine Selection:** The choice of a cyclic secondary amine, such as morpholine or piperidine, is crucial for achieving high yields [1].

- **Catalyst System:** The synergistic effect of the CuI/FeCl<sub>3</sub> catalyst system in toluene is key to suppressing by-products and achieving high conversion to the target A3-coupled product [1].

## Beyond the A3-Coupling: Context on Ni(II)-BPB Complexes

The Ni(II)-BPB complex is a well-established chiral auxiliary for the stoichiometric asymmetric synthesis of  $\alpha$ -amino acids. While this protocol focuses on a newer A3-coupling approach, the complex is traditionally used for classic alkylation reactions. The synthesis of the core BPB ligand and its Ni(II) complexes is a robust and scalable process, with reported yields exceeding 80-90% [2]. Furthermore, the stability and well-defined square-planar geometry of these complexes, often confirmed by X-ray crystallography, make them excellent templates for stereocontrolled synthesis [3] [4].

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